5-Acetyl-2-methylcyclohex-2-en-1-one
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Overview
Description
5-Acetyl-2-methyl-2-cyclohexen-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexenone, characterized by the presence of an acetyl group and a methyl group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Acetyl-2-methyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. The process begins with the formation of 2-acetyl-2-phenylselenocyclohexanone, which is then oxidized using hydrogen peroxide to yield 5-acetyl-2-methyl-2-cyclohexen-1-one .
Industrial Production Methods
Industrial production of 5-acetyl-2-methyl-2-cyclohexen-1-one typically involves catalytic oxidation of cyclohexene derivatives. This method is favored for its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or saturated ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organocopper compounds or Grignard reagents are employed for nucleophilic additions
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or saturated ketones.
Substitution: Various substituted cyclohexenones or cyclohexanones.
Scientific Research Applications
5-Acetyl-2-methyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular frameworks.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and other fine chemicals
Mechanism of Action
The mechanism of action of 5-acetyl-2-methyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can undergo Michael addition with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler enone with similar reactivity but lacking the acetyl and methyl groups.
2-Methyl-2-cyclohexen-1-one: Similar structure but without the acetyl group.
5-Methyl-2-cyclohexen-1-one: Lacks the acetyl group but has a similar cyclohexene ring structure
Uniqueness
5-Acetyl-2-methyl-2-cyclohexen-1-one is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and potential applications. These functional groups make it a valuable intermediate in the synthesis of more complex molecules and contribute to its versatility in various chemical reactions.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-acetyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8H,4-5H2,1-2H3 |
InChI Key |
HIFCQOWCDQXRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C(=O)C |
Origin of Product |
United States |
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